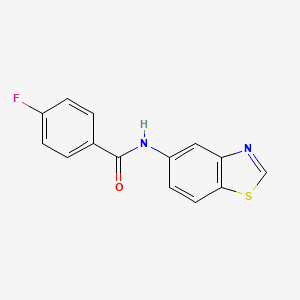

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby compromising the integrity of the mycobacterial cell wall

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to downstream effects such as impaired cell wall formation and ultimately, cell death .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to impaired cell wall formation and ultimately, cell death .

Preparation Methods

The synthesis of N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Industrial production methods for benzothiazole derivatives often involve multicomponent reactions, molecular hybridization techniques, and the use of catalysts to improve efficiency and selectivity .

Chemical Reactions Analysis

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as piperidine and lutidine . Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide has been extensively studied for its potential applications in scientific research. Some of its notable applications include:

Medicinal Chemistry: This compound has shown promising activity against various diseases, including tuberculosis and cancer.

Organic Synthesis: Benzothiazole derivatives are valuable intermediates in the synthesis of more complex molecules.

Material Science: These compounds are used in the design and development of new materials with unique properties, such as liquid crystals, sensors, and dyes.

Comparison with Similar Compounds

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:

N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have shown anti-inflammatory and antimicrobial activities.

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetamide: This derivative has been studied for its potential as an antitumor agent.

2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

This compound stands out due to its specific substitution pattern and the presence of a fluorine atom, which can enhance its biological activity and selectivity .

Biological Activity

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H8FN3S, with a molecular weight of approximately 225.27 g/mol. The presence of the benzothiazole moiety, combined with the fluorine substitution, enhances its lipophilicity and bioavailability, potentially improving interactions with biological targets.

Antibacterial Activity

Research has shown that benzothiazole derivatives exhibit notable antibacterial properties. This compound has been assessed for its efficacy against various bacterial strains. A study indicated that compounds with similar structures demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 3.9 |

| 4b | Salmonella typhimurium | 25–50 |

| 4b | Klebsiella pneumonia | 25–50 |

The minimum inhibitory concentration (MIC) values suggest that derivatives of benzothiazole can be as effective as standard antibiotics like streptomycin .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer).

- Effects Observed : Significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 1 µM.

A detailed study showed that the compound affected key signaling pathways involved in cancer cell survival and proliferation, including downregulation of IL-6 and TNF-α, which are critical in inflammatory responses associated with cancer progression .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular processes:

- Antibacterial Mechanism : It may inhibit enzymes like dihydroorotase and DNA gyrase, crucial for bacterial DNA replication and synthesis .

- Anticancer Mechanism : The compound's effects on apoptosis are likely mediated through the activation of caspases and modulation of cell cycle checkpoints .

Case Studies

- Antibacterial Efficacy : A study conducted on a series of benzothiazole derivatives found that those containing fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that fluorination plays a crucial role in improving bioactivity against pathogens.

- Anticancer Potential : In a comparative analysis, this compound was tested alongside other known anticancer agents. The results indicated that it not only inhibited tumor growth but also reduced metastatic potential in animal models.

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-13-12(7-11)16-8-19-13/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGQJSDIZGSZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.